(R)-2-amino-2-methylpentan-1-ol

Catalog No.
S12377260
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-amino-2-methylpentan-1-ol

Product Name

(R)-2-amino-2-methylpentan-1-ol

IUPAC Name

(2R)-2-amino-2-methylpentan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3/t6-/m1/s1

InChI Key

ATRNFARHWKXXLH-ZCFIWIBFSA-N

Canonical SMILES

CCCC(C)(CO)N

Isomeric SMILES

CCC[C@](C)(CO)N

(R)-2-amino-2-methylpentan-1-ol, also known as (R)-2-amino-2-methyl-1-pentanol, is a chiral amino alcohol with the molecular formula C6H15NOC_6H_{15}NO. This compound features a primary alcohol group and an amino group, making it a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry is crucial for its biological activity, as the (R) configuration often confers unique properties compared to its (S) counterpart.

Due to the presence of both an amino and a hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, leading to the formation of amines.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in synthesizing various derivatives.
  • Oxidation: The alcohol can be oxidized to form carbonyl compounds, which are pivotal intermediates in organic synthesis.

These reactions highlight the compound's versatility as an intermediate in synthetic pathways.

(R)-2-amino-2-methylpentan-1-ol exhibits notable biological activities. It has been studied for its potential as a chiral auxiliary in asymmetric synthesis and as a precursor for biologically active compounds. For instance, it serves as a foundational precursor for synthesizing selective antagonists of specific receptors, demonstrating its relevance in medicinal chemistry . Additionally, complexes formed with metal ions and this amino alcohol have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Several methods exist for synthesizing (R)-2-amino-2-methylpentan-1-ol:

  • Reduction of Ketones: Starting from ketones, reduction reactions using reducing agents like lithium aluminum hydride can yield the desired amino alcohol.
  • Amination of Alcohols: Alcohols can be converted into amines through nucleophilic substitution reactions.
  • Biocatalytic Processes: Enzymatic methods utilizing amine dehydrogenases have been developed to produce enantiopure forms of this compound efficiently .

These methods vary in complexity and yield, with biocatalytic approaches often being favored for their specificity and mild reaction conditions.

(R)-2-amino-2-methylpentan-1-ol finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and biologically active compounds.
  • Chiral Auxiliaries: In asymmetric synthesis, it serves as a chiral auxiliary to enhance the selectivity of reactions.
  • Material Science: Its derivatives are explored in developing new materials with specific properties.

The compound's ability to participate in diverse

Interaction studies involving (R)-2-amino-2-methylpentan-1-ol have focused on its role as a ligand in coordination complexes with metal ions. These studies reveal insights into how this compound interacts with various biological targets, influencing its pharmacological profile. For example, its complexes have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that the interactions between the metal center and the amino alcohol significantly affect biological activity .

Several compounds share structural similarities with (R)-2-amino-2-methylpentan-1-ol. Notable examples include:

Compound NameStructureUnique Features
(S)-2-amino-2-methylpentan-1-olChiral counterpartDifferent biological activity due to stereochemistry
2-amino-3-methylbutan-1-olShorter chainUsed in synthesizing different pharmaceutical agents
3-amino-3-methylbutan-1-olSimilar functional groupsExhibits distinct reactivity patterns

The uniqueness of (R)-2-amino-2-methylpentan-1-ol lies primarily in its specific stereochemistry and its ability to act as a versatile building block for synthesizing complex molecules in medicinal chemistry.

Hydrogenation of α-amino acid derivatives represents a primary route to (R)-2-amino-2-methylpentan-1-ol. The reduction of 2-aminoisobutyric acid or its esters using noble metal catalysts under high-pressure hydrogen atmospheres achieves high conversion rates. For example, platinum oxide (PtO₂) or ruthenium-based catalysts in acidic aqueous media facilitate the selective reduction of the carboxylic acid group to a primary alcohol while preserving the amino functionality.

Key parameters influencing hydrogenation efficiency include:

  • Catalyst Loading: 5–10 wt% PtO₂ relative to substrate mass.
  • Acid Additives: Phosphoric or sulfuric acid (20–40 mmol per 0.4 g substrate) stabilize intermediates and prevent racemization.
  • Temperature and Pressure: Optimal yields (≥80%) occur at 353 K and 8 MPa H₂ pressure, with reaction times of 4–6 hours.

A representative reaction pathway involves the protonation of the carboxylate group, followed by sequential hydrogenation of the carbonyl to a hydroxyl moiety. Racemization risks are mitigated by maintaining acidic conditions (pH <4), which protonate the amino group and reduce nucleophilic attack on the chiral center.

Nickel-Catalyzed Reductive Coupling Approaches

Nickel-catalyzed reductive cross-coupling has emerged as a versatile method for constructing chiral amino alcohols. This strategy couples racemic α-haloglycine esters with alkylzinc reagents under mild conditions, enabling enantioconvergent synthesis of (R)-2-amino-2-methylpentan-1-ol.

Mechanistic Insights:

  • Oxidative addition of a racemic α-bromoamide to Ni⁰ forms a Niᴵᴵ intermediate.
  • Transmetallation with alkylzinc reagents (e.g., CH₃ZnBr) generates a Niᴵᴵ-alkyl complex.
  • Enantioselective C–C bond formation occurs via a chiral ligand-controlled reductive elimination, yielding the (R)-configured product.

Reaction Conditions:

  • Catalyst System: NiBr₂·glyme (5 mol%) with a bis(oxazoline)pyridine ligand (6 mol%).
  • Solvent: Tetrahydrofuran (THF) at 273 K.
  • Yield and ee: 65–85% yield with enantiomeric excess (ee) ≥97%.

This method tolerates diverse functional groups, including alkenes and alkynes, making it suitable for synthesizing complex amino alcohol derivatives.

Ligand-Controlled Enantioselective Synthesis

Chiral ligands play a pivotal role in achieving high enantioselectivity. The bis(oxazoline)pyridine ligand (2,6-bis((4S,5R)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine) induces a rigid coordination environment around nickel, steering the reductive elimination step toward the (R)-enantiomer.

Ligand Design Principles:

  • Steric Bulk: Isopropyl and phenyl substituents on the oxazoline rings prevent undesired rotational conformations.
  • Electronic Effects: Pyridine backbone enhances ligand stability and metal-center electron density.

Comparative studies show that modifying ligand substituents (e.g., replacing isopropyl with tert-butyl groups) increases ee by 5–10%, albeit at the cost of reaction rate.

Solvent and Temperature Optimization in Multi-Step Syntheses

Multi-step syntheses require precise control of solvent polarity and temperature to balance reaction kinetics and stereochemical integrity.

Solvent Selection:

  • Polar Protic Solvents (e.g., H₂O): Favor protonation of intermediates in hydrogenation steps, minimizing side reactions.
  • Aprotic Solvents (e.g., THF): Enhance nickel catalyst activity in cross-coupling reactions by stabilizing charged intermediates.

Temperature Effects:

  • Low-Temperature Regimes (253–273 K): Critical for preserving enantioselectivity in nickel-catalyzed couplings, as higher temperatures accelerate racemization.
  • Distillation Conditions: Post-reaction purification at 393–413 K under reduced pressure (10–20 mmHg) removes volatile byproducts without decomposing the amino alcohol.

A representative multi-step protocol involves:

  • Hydrogenation of 2-aminoisobutyric acid in H₃PO₄/H₂O at 353 K.
  • Chiral resolution via enzymatic kinetic resolution (85% yield, 99% ee).
  • Final distillation at 403 K/15 mmHg.

The synthesis of (R)-2-amino-2-methylpentan-1-ol represents a significant challenge in asymmetric catalysis due to the requirement for precise stereocontrol in the formation of chiral amino alcohol frameworks [8]. Modern catalytic approaches have evolved to address the fundamental issues of regioselectivity, enantioselectivity, and substrate compatibility that are essential for the practical synthesis of this important chiral building block [9] [19].

Nickel-Phosphoramidite Complexes for Regiochemical Control

Nickel-phosphoramidite catalytic systems have emerged as powerful tools for achieving regioselective control in the asymmetric synthesis of amino alcohols [3]. The unique electronic and steric properties of phosphoramidite ligands enable exceptional discrimination between competing reaction pathways, leading to high levels of regioselectivity in carbon-carbon and carbon-nitrogen bond formation processes [10].

VAPOL-derived phosphoramidite ligands have demonstrated remarkable effectiveness in nickel-catalyzed reductive coupling reactions [3]. These ligands function as "game-changers" in the context of nickel catalyzed reductive processes, enabling a regiocomplementary reaction course where carbon-carbon bond formation proceeds exclusively at specific alkene sites [3]. The reaction proceeds with excellent levels of chemo-, diastereo-, and enantioselectivity, achieving enantiomeric ratios exceeding 95:5 in many cases [3].

Ligand TypeRegioselectivityEnantioselectivitySubstrate Compatibility
VAPOL-phosphoramidite>95%94-98% eeBroad aromatic scope
Biphenol-phosphoramidite85-92%89-95% eeLimited to specific substitution patterns
Modified phosphoramidite90-95%91-96% eeEnhanced aliphatic tolerance

The mechanistic pathway involves oxidative addition of the nickel center to the substrate, followed by ligand-controlled regioselective insertion and reductive elimination [3]. Computational studies reveal that the phosphoramidite ligand creates a chiral environment that favors specific transition state geometries, leading to the observed regioselectivity [31]. The steric and electronic effects of the phosphoramidite backbone play crucial roles in determining the reaction outcome [10].

Fine-tuning of phosphoramidite ligands through systematic structural modifications has enabled optimization of both activity and selectivity [10]. Substituents at the 3,3' positions of the biphenol backbone exert dramatic effects on catalyst performance, with tert-butyl groups providing optimal results for most substrates [10]. The amine component of the phosphoramidite also significantly influences enantioselectivity, with bis(phenylethyl)amine derivatives achieving enantiomeric excesses of 93-97% [10].

Copper-Catalyzed Hydroamination of Allylic Alcohols

Copper-catalyzed asymmetric hydroamination represents a highly efficient approach for the direct formation of amino alcohol products from readily available allylic alcohol precursors [2] [4]. This methodology enables the simultaneous formation of carbon-nitrogen bonds while preserving the alcohol functionality, providing direct access to the desired amino alcohol framework [12].

The catalytic system typically employs copper triflate in combination with chiral phosphoramidite ligands to achieve high levels of enantioselectivity [2]. Optimal reaction conditions involve the use of ether solvents at reduced temperatures, with ligand-to-metal ratios carefully optimized to prevent catalyst inhibition [2]. Temperature effects are particularly pronounced, with reactions at minus ten degrees Celsius providing enhanced enantiocontrol up to 94:6 enantiomeric ratios [2].

Recent developments in copper-catalyzed hydroamination have demonstrated the effectiveness of supramolecular helical catalysts [12]. These systems employ a "sergeants-and-soldiers" approach where a small proportion of chiral monomers controls the overall helical handedness of the catalyst [12]. Remarkably, effective asymmetric induction can be achieved with as little as 0.51 mol percent of chiral sergeant molecules relative to copper centers [12].

Catalyst SystemYield (%)EnantioselectivityTemperature (°C)
Copper triflate/L78789:11 er-10
Copper triflate/L79794:6 er-10
Supramolecular helical82±468±6% eeRoom temperature
Modified conditions80-9975-81% eeOptimized

The mechanism involves coordination of the allylic alcohol to the copper center, followed by nucleophilic attack by the amine component [4]. The chiral ligand environment controls the approach of the nucleophile, leading to preferential formation of one enantiomer [12]. Kinetic studies reveal that the reaction follows first-order behavior in substrate concentration, with the copper-ligand complex serving as the active catalytic species [32].

Substrate scope investigations have revealed that smaller ortho-groups in aromatic amine substrates generally provide good yields with slightly reduced enantiocontrol [2]. Electron-withdrawing groups in both substrate components tend to reduce both yield and stereocontrol, while appropriate substitution patterns can maintain high selectivity [2]. The presence of additional fused aromatic rings significantly reduces reaction efficiency [2].

Substrate Scope Limitations in Aliphatic vs. Aromatic Systems

The distinction between aliphatic and aromatic substrate systems represents one of the most significant challenges in the asymmetric synthesis of amino alcohols [5] [26]. Aromatic substrates typically exhibit enhanced binding affinity and reactivity compared to their aliphatic counterparts, leading to substantial differences in catalytic performance [26].

Aromatic substrates demonstrate superior performance in asymmetric catalytic systems due to favorable π-π stacking interactions with chiral ligands [22]. These non-covalent interactions contribute significantly to substrate recognition and enantioinduction, with computational studies identifying π-π stacking as a key factor in achieving high selectivity [22]. Aromatic systems also benefit from enhanced binding constants, with differences of up to 60-fold observed compared to aliphatic substrates of similar steric bulk [26].

The substrate specificity analysis reveals distinct preferences for aromatic versus aliphatic systems [5]. Aromatic α-keto acids show higher activity and specificity constants compared to aliphatic chains of equivalent length [5]. The specificity constants decrease as aliphatic side chains are lengthened, and branched-chain substrates with methyl substituents at the β-carbon show lower activity than linear analogues [5].

Substrate TypeBinding ConstantCatalytic ActivitySelectivity
Aromatic (phenyl)High (Ka > 1000)Excellent>90% ee
Aliphatic (linear)Moderate (Ka 100-500)Good75-85% ee
Aliphatic (branched)Low (Ka < 100)Poor60-70% ee
HeterocyclicVariableSubstrate-dependent70-95% ee

Electronic effects play a crucial role in determining substrate compatibility [13]. Aromatic substrates with electron-donating substituents generally show enhanced reactivity, while electron-withdrawing groups can significantly reduce catalytic efficiency [2]. The balance between electronic activation and steric hindrance becomes particularly critical for substituted aromatic systems [13].

Aliphatic substrates face additional challenges related to conformational flexibility and reduced catalyst-substrate interactions [27]. The absence of aromatic character limits the available binding modes, requiring careful optimization of reaction conditions to achieve acceptable levels of selectivity [29]. Strategies to overcome these limitations include the use of coordinating substituents and modified catalyst systems designed specifically for aliphatic substrate activation [28].

Kinetic Resolution in Racemic Background Reactions

Kinetic resolution represents a fundamental approach for accessing enantiomerically pure amino alcohols from racemic starting materials [6] [15]. This methodology relies on differential reaction rates between enantiomers in the presence of chiral catalysts, leading to enrichment of the less reactive enantiomer as the reaction proceeds [16].

The theoretical framework for kinetic resolution requires an enantiomeric ratio (E value) of at least 20 to achieve practical levels of selectivity [15]. For moderate selectivities, the racemization rate should exceed the reaction rate of the fast enantiomer by a factor of approximately 10 [15]. The enantiomeric excess of unreacted starting material continually increases as more product forms, potentially reaching 100% just before complete conversion [6].

Dynamic kinetic resolution offers advantages over classical kinetic resolution by enabling theoretical conversion of 100% of racemic mixture to a single enantiomer [15]. This process requires concurrent racemization and kinetic resolution, operating under Curtin-Hammett conditions where product composition is determined by transition state energies rather than starting material ratios [18].

Resolution TypeMaximum YieldEnantiomeric ExcessPractical Limitations
Classical kinetic50%>99% at optimal conversionProduct separation required
Dynamic kinetic100%>95% achievableRacemization rate critical
Parallel kineticVariableSubstrate-dependentMultiple products possible

Recent advances in kinetic resolution of amino alcohols have demonstrated the effectiveness of copper-catalyzed asymmetric hydroboration [21]. This methodology achieves high kinetic resolution factors while providing direct access to functionalized products [21]. The copper-catalyzed system shows excellent tolerance for various substrate types and maintains high selectivity across a broad range of reaction conditions [21].

Mechanistic investigations of kinetic resolution processes reveal that the stereochemical outcome is determined during the rate-determining step [33]. The faster-reacting enantiomer consistently shows higher diastereoselectivity compared to the slower-reacting enantiomer, establishing a positive correlation between reaction rate and selectivity [33]. This relationship holds across multiple catalyst systems and substrate types, providing a general principle for predicting resolution outcomes [33].

Transition-State Binding Poses and π-System Interactions

The stereochemical outcomes in enantioselective amino alcohol synthesis are fundamentally governed by transition-state binding poses and non-covalent π-system interactions that stabilize specific conformational arrangements during the bond-forming process [4] [5]. These interactions represent a sophisticated level of molecular recognition that extends beyond simple steric considerations to encompass electronic and orbital overlap effects [4].

Cation-π interactions play a particularly significant role in transition-state stabilization during the enantioselective formation of (R)-2-amino-2-methylpentan-1-ol [5]. The electron-rich π-system of aromatic ligands interacts favorably with the partially positive charge that develops at the carbon center undergoing functionalization, creating a stabilizing interaction that can be quantified through computational methods [5]. The strength of these interactions correlates directly with the electrostatic potential energy differences between competing transition states, providing a rational basis for predicting and optimizing stereochemical outcomes [4].

Computational studies have identified specific geometric requirements for optimal cation-π interactions in amino alcohol-forming reactions. The ideal interaction geometry positions the developing cationic center in van der Waals contact with the aromatic ring system, aligned along the six-fold axis to maximize orbital overlap [5]. Deviation from this optimal geometry results in measurable decreases in transition-state stabilization and corresponding reductions in enantioselectivity [5].

The electronic tuning of π-systems through substituent modification provides a powerful tool for modulating transition-state binding affinities [4]. Electron-donating substituents enhance the electron density of the π-system, strengthening cation-π interactions and favoring transition states where such interactions are geometrically accessible [4]. Conversely, electron-withdrawing groups diminish π-system nucleophilicity, potentially reversing stereochemical preferences by destabilizing previously favored transition states [4].

Aromatic carbon-hydrogen-π interactions constitute another important class of non-covalent interactions that influence transition-state binding poses in amino alcohol synthesis [4]. These interactions, while weaker than cation-π effects, can provide additional stabilization through precise geometric complementarity between catalyst and substrate [4]. The Noyori-type asymmetric transfer hydrogenation mechanism exemplifies this phenomenon, where calculated transition states reveal interatomic distances of approximately 3.0 Ångströms between carbon-hydrogen bonds and aryl groups, well within the range characteristic of stabilizing carbon-hydrogen-π interactions [4].

The cumulative effect of multiple π-system interactions in a single transition state can result in significant energy differences between diastereomeric pathways, with calculated stabilization energies reaching 2.1 kilocalories per mole in favorable cases [4]. These energy differences translate directly to stereochemical selectivities, providing a quantitative framework for understanding and predicting the outcomes of enantioselective amino alcohol syntheses [4].

Steric and Electronic Effects on Diastereomeric Excess

The achievement of high diastereomeric excess in the synthesis of (R)-2-amino-2-methylpentan-1-ol requires careful consideration of both steric and electronic factors that influence transition-state energies and reaction pathways [6] [7]. The interplay between these effects often determines whether thermodynamic or kinetic factors control the stereochemical outcome of the transformation [7].

Steric effects manifest primarily through spatial congestion between substituents in competing transition states, leading to energy differences that favor less hindered reaction pathways [6] [7]. In amino alcohol synthesis, the A-value concept provides a quantitative framework for predicting the magnitude of steric interactions based on the conformational preferences of cyclic systems [8]. Large A-values correlate with increased steric demand and correspondingly larger energy differences between diastereomeric transition states [8].

The Felkin-Anh model represents a classical application of steric considerations to predict diastereoselectivity in carbonyl addition reactions relevant to amino alcohol synthesis [6]. This model predicts that nucleophilic attack will occur from the less hindered face of the carbonyl group, leading to predictable stereochemical outcomes based on the relative sizes of substituents adjacent to the reaction center [6]. However, electronic effects can override purely steric predictions, particularly in cases involving heteroatom substituents that can participate in orbital interactions [8].

Electronic effects encompass a broader range of phenomena, including hyperconjugation, resonance stabilization, and orbital overlap considerations [8]. In amino alcohol synthesis, hyperconjugation between carbon-carbon and carbon-heteroatom bonds can stabilize specific conformations and transition states, sometimes favoring apparently disfavored steric arrangements [8]. The preference for gauche conformations over anti arrangements in certain substituted systems exemplifies this electronic stabilization effect [8].

The quantitative analysis of steric versus electronic effects requires careful consideration of substituent electronegativity and orbital geometry [8]. High electronegativity substituents can create electronic effects that override steric predictions, leading to unexpected stereochemical outcomes that cannot be rationalized through steric considerations alone [8]. Statistical analysis of literature data reveals that electronic factors correctly predict stereochemical outcomes in approximately 83% of cases where steric and electronic predictions diverge [8].

Solvent effects represent an additional layer of complexity in controlling diastereomeric excess, as different solvents can stabilize distinct conformational states and aggregation patterns [6]. Polar solvents tend to disrupt aggregation and can alter the relative energies of competing transition states, while nonpolar solvents may favor specific conformational arrangements through dispersion interactions [6]. The choice of solvent system must therefore be optimized in conjunction with catalyst and substrate structure to achieve maximum diastereoselectivity [6].

Proton-Transfer Mechanisms in Buffer-Compatible Syntheses

Buffer-compatible synthesis conditions are essential for the practical implementation of amino alcohol synthetic methods, particularly in biological and pharmaceutical applications where precise pH control is required [9] [10]. The mechanistic understanding of proton-transfer processes in buffered systems reveals complex interactions between buffer components, catalysts, and substrates that significantly influence reaction outcomes [9].

The role of buffer species extends beyond simple pH maintenance to encompass direct participation in proton-transfer events that facilitate bond formation and catalyst turnover [9]. In electrochemical amino alcohol synthesis, buffer species function as proton shuttles that supply protons to the catalyst surface, mitigating overpotential effects that would otherwise limit reaction efficiency [9]. The proximity of solution pH to the buffer pKa value determines the extent to which buffering components participate in these proton-transfer processes [9].

Phosphate buffers operating near pH 7.0 demonstrate exceptional compatibility with amino alcohol synthetic methods due to their ability to maintain stable pH conditions while providing efficient proton-transfer pathways [9]. The high buffering capacity of phosphate systems at physiological pH enables sustained catalyst activity even under conditions where proton consumption or generation occurs during the catalytic cycle [9]. Experimental evidence shows that phosphate-buffered systems can achieve reaction rates approaching those observed in strongly acidic conditions, demonstrating the effectiveness of buffer-mediated proton transfer [9].

Borate buffer systems operating at pH 9.0 exhibit unique proton-transfer characteristics that make them particularly suitable for electrochemical amino alcohol synthesis [9]. The boric acid component acts as a low-barrier proton donor when the electrolyte pH approaches the pKa value of 9.24, enabling efficient proton transfer to catalyst-bound intermediates [9]. Kinetic studies reveal a positive dependence of amino alcohol formation rates on borate buffer concentration, confirming the direct involvement of buffer components in the proton-transfer mechanism [9].

The mechanistic details of buffer-mediated proton transfer involve the formation of hydrogen-bonded complexes between buffer species and reaction intermediates [11]. In lipase-catalyzed amino alcohol synthesis, computational studies reveal that amino alcohol substrates form intramolecular hydrogen bonds that create specific binding patterns exploited by the enzyme during catalysis [11]. The proposed proton shuttle mechanism involves the simultaneous transfer of two protons in the transition state, concomitant with nucleophilic attack on the acyl enzyme intermediate [11].

Buffer concentration effects on amino alcohol synthesis rates demonstrate the importance of proton availability for efficient catalyst turnover [9]. Increasing buffer concentration enhances both the proton-transfer capacity and the local pH stability, leading to measurably improved reaction rates and stereochemical selectivity [9]. However, excessive buffer concentrations can lead to competitive coordination effects that diminish catalyst activity, requiring careful optimization of buffer strength for each specific synthetic system [9].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

Explore Compound Types